molecular formula C19H22N2O4S B267651 3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

カタログ番号 B267651
分子量: 374.5 g/mol
InChIキー: JQZKUSBDSAWSPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by targeting specific enzymes involved in the growth and spread of cancer cells.

作用機序

3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the growth and survival of cancer cells. BTK is a member of the Tec family of protein kinases, and plays a critical role in the signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting BTK, 3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. It can induce cell cycle arrest and apoptosis in cancer cells, and inhibit the migration and invasion of cancer cells. In addition, 3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide can modulate the immune response by affecting the function of immune cells such as T cells and natural killer cells. These effects contribute to the anti-cancer activity of 3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide.

実験室実験の利点と制限

3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has several advantages as a tool for studying cancer biology in the laboratory. It is a highly specific inhibitor of BTK, which allows researchers to study the role of this enzyme in cancer cells. In addition, 3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been shown to be effective at low concentrations, which minimizes the potential for off-target effects. However, like all small molecule inhibitors, 3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has some limitations. It may not be effective against all types of cancer cells, and its efficacy may be affected by factors such as drug resistance and tumor heterogeneity.

将来の方向性

There are several future directions for the study of 3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide and its potential as a cancer therapy. One area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide. In addition, the use of 3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide in clinical trials is an important avenue for future research, as it will provide valuable information on its safety and efficacy in humans.
Conclusion
In conclusion, 3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide is a small molecule inhibitor that has shown promising results in preclinical models of cancer. Its specificity for BTK and its ability to induce cell cycle arrest and apoptosis make it a valuable tool for studying cancer biology in the laboratory. However, further research is needed to fully understand its potential as a cancer therapy, and to identify the factors that may affect its efficacy.

合成法

The synthesis of 3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide involves several steps, starting with the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzenesulfonamide to form the intermediate compound, which is further reacted with tetrahydro-2-furanylmethylamine to obtain the final product, 3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide. The synthesis of 3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been reported in several publications, and the procedure is well-established.

科学的研究の応用

3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and spread of various types of cancer cells. It has been shown to be effective against B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In addition, 3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has also been studied in solid tumors, such as lung cancer, breast cancer, and melanoma.

特性

製品名

3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

分子式

C19H22N2O4S

分子量

374.5 g/mol

IUPAC名

3-methyl-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C19H22N2O4S/c1-14-4-2-5-15(12-14)19(22)21-16-7-9-18(10-8-16)26(23,24)20-13-17-6-3-11-25-17/h2,4-5,7-10,12,17,20H,3,6,11,13H2,1H3,(H,21,22)

InChIキー

JQZKUSBDSAWSPP-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

正規SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。